molecular formula C9H7Cl3O2 B3221148 Ethyl 3,4,5-trichlorobenzoate CAS No. 120530-42-9

Ethyl 3,4,5-trichlorobenzoate

Cat. No.: B3221148
CAS No.: 120530-42-9
M. Wt: 253.5 g/mol
InChI Key: ADSPWCLKYZTTFP-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trichlorobenzoate is a chlorinated aromatic ester characterized by three chlorine substituents on the benzene ring at positions 3, 4, and 5, with an ethyl ester group at the para position. Chlorinated benzoates are often associated with enhanced lipophilicity, stability, and pesticidal or inhibitory activities compared to their hydroxylated counterparts .

Properties

IUPAC Name

ethyl 3,4,5-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPWCLKYZTTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120530-42-9
Record name Benzoic acid, 3,4,5-trichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120530-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4,5-trichlorobenzoate typically involves the esterification of 3,4,5-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,4,5-trichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trichlorobenzoate involves its interaction with various molecular targets. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing electrophilic aromatic substitution reactions. The ester group can be hydrolyzed, releasing the active 3,4,5-trichlorobenzoic acid, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,4,5-Trihydroxybenzoate (Ethyl Gallate)

  • Structure : Features three hydroxyl groups instead of chlorines (CAS 831-61-8).
  • HETB binds to maltase and sucrase via hydrogen bonds with active-site residues (e.g., Ser 240, Glu 277), demonstrating competitive inhibition superior to acarbose and voglibose .

Ethyl 3-Methyl-2,4,5-Trifluorobenzoate

  • Structure : Trifluoro and methyl substituents (C₁₀H₉F₃O₂; molar mass 218.17) .
  • Properties : Fluorine’s electronegativity may increase resistance to metabolic degradation compared to chlorinated derivatives.

Chlorinated Pesticide Analogs

  • Examples : Ethyl 4,4'-dichlorobenzilate (chlorobenzilate) and ethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate are pesticidal agents .
  • Structural Insight : Dichlorinated analogs exhibit pesticidal activity, suggesting ethyl 3,4,5-trichlorobenzoate may share similar applications. Increased chlorine content could enhance lipid solubility and environmental persistence.

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Substituents CAS Number Molecular Formula Molar Mass Key Applications/Properties
This compound 3,4,5-Cl N/A* C₉H₇Cl₃O₂ ~263.5† Inferred: Pesticidal/agrochemical
Ethyl 3,4,5-trihydroxybenzoate 3,4,5-OH 831-61-8 C₉H₁₀O₅ 198.17 Lab research, enzyme inhibition
Ethyl 3-methyl-2,4,5-trifluorobenzoate 2,4,5-F; 3-CH₃ 174637-91-3 C₁₀H₉F₃O₂ 218.17 Not specified (likely agrochemical)
HETB 3,4,5-OH; 4-hydroxyphenyl ethyl N/A* C₁₅H₁₄O₅ 274.27 α-Glucosidase inhibition
Ethyl 4,4'-dichlorobenzilate 4,4'-Cl N/A* C₁₆H₁₂Cl₂O₃ 323.17 Pesticide (chlorobenzilate)

*N/A: Not available in provided evidence. †Calculated based on atomic weights.

Key Research Findings

  • Hydrogen Bonding vs. Chlorination : Hydroxylated analogs (e.g., HETB) rely on hydrogen bonds for enzyme inhibition, while chlorinated derivatives likely prioritize hydrophobic interactions .
  • Pesticidal Potential: Dichlorinated benzoates (e.g., chlorobenzilate) suggest this compound may act as a pesticide, though environmental persistence must be evaluated .
  • Structural Stability : Fluorinated and methylated derivatives highlight how substituents affect metabolic stability and electronegativity, guiding design for specific applications .

Biological Activity

Ethyl 3,4,5-trichlorobenzoate is a chlorinated aromatic compound that has garnered attention for its potential biological activities. As a derivative of benzoic acid, its structure features three chlorine atoms substituted on the benzene ring, which can significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula : C9H7Cl3O2
  • Molecular Weight : 253.51 g/mol
  • CAS Number : 86569-86-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group may undergo hydrolysis to yield 3,4,5-trichlorobenzoic acid and ethanol. These reactions can affect various biochemical pathways and cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Toxicological Profile

This compound has been evaluated for its toxicological effects. A study indicated that exposure to chlorinated benzenes can lead to adverse effects on liver function and enzyme induction in animal models. The compound's toxicity profile suggests potential risks associated with prolonged exposure.

Case Studies

  • Microbial Degradation : A significant study demonstrated the ability of specific bacterial strains to degrade chlorinated compounds, including this compound. This degradation pathway involves the conversion of chlorinated benzenes into less harmful metabolites through enzymatic activity.
  • Aquatic Toxicity : Research on aquatic organisms has shown that chlorinated benzenes can bioaccumulate in fish and other aquatic life forms. This compound's impact on aquatic ecosystems was assessed through toxicity tests that measured mortality rates and sub-lethal effects on fish.

Data Tables

Study Organism/Model Findings Reference
Study 1Bacterial StrainsEffective degradation of this compound
Study 2Aquatic OrganismsBioaccumulation observed; toxic effects noted

Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological activities. These include:

  • Enzyme Induction : The compound has been shown to induce certain cytochrome P450 enzymes in liver tissues, which are crucial for drug metabolism and detoxification processes.
  • Cellular Toxicity : In vitro studies indicate that high concentrations may lead to cell death through apoptosis in various cell lines.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 3,4,5-trichlorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 3,4,5-trichlorobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling stoichiometry, temperature (typically 60-80°C), and reaction time (6-12 hours). Purity can be enhanced by fractional distillation or recrystallization using ethanol/water mixtures . For analogous compounds, DMSO has been used as a solvent in reflux conditions to improve yield, as seen in triazole derivative syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester group formation and aromatic substitution patterns.
  • HPLC : To assess purity (>95%) using a C18 column with UV detection at ~254 nm .
  • Melting Point Analysis : Compare experimental values (e.g., 150–152°C for similar esters) to literature data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264 for C₉H₇Cl₃O₂) .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : This compound serves as:

  • A precursor for agrochemicals or pharmaceuticals via nucleophilic substitution of chlorine atoms .
  • A model substrate for studying steric and electronic effects in aromatic ester reactions .
  • A ligand or intermediate in coordination chemistry due to its electron-withdrawing substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or crystallinity. To address this:

  • Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards.
  • Cross-Validate : Compare results with X-ray crystallography (e.g., as done for structurally similar ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine, where hydrogen bonding patterns clarified spectral assignments) .
  • Replicate Syntheses : Ensure consistent purification protocols to eliminate byproducts .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a 1:1 ethanol/ethyl acetate mixture promotes crystal growth. For challenging cases:

  • Seeding : Introduce microcrystals from prior batches.
  • Temperature Gradients : Use controlled cooling (0.5°C/hour) to reduce defects.
  • Co-Crystallization : Add stabilizing agents (e.g., crown ethers) to enhance lattice stability .

Q. How do steric and electronic effects of the 3,4,5-trichloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl groups deactivate the benzene ring, directing electrophilic attacks to meta positions. Steric hindrance at the 3,4,5-positions limits Suzuki-Miyaura coupling efficiency. To mitigate:

  • Use bulky ligands (e.g., SPhos) to stabilize Pd catalysts.
  • Optimize microwave-assisted conditions (120°C, 20 min) to enhance reaction rates .

Q. What are the best practices for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor ester cleavage in buffered solutions (pH 2–12) at 25–50°C using HPLC .
  • Photolysis : Expose to UV light (254 nm) and analyze via GC-MS for chlorinated byproducts .
  • Microbial Degradation : Screen soil microbiota for esterase activity under aerobic/anaerobic conditions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Solution :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions.
  • Catalytic Esterification : Use immobilized lipases (e.g., Candida antarctica Lipase B) for greener, higher-yield processes .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model electrostatic potentials to identify reactive sites.
  • Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • QSAR Models : Corrogate substituent effects with logP and Hammett constants .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,4,5-trichlorobenzoate
Reactant of Route 2
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Ethyl 3,4,5-trichlorobenzoate

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